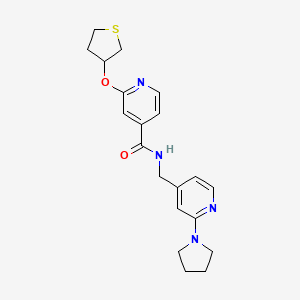

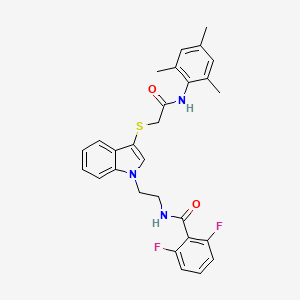

2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

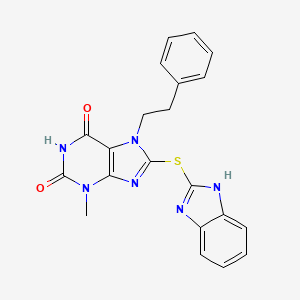

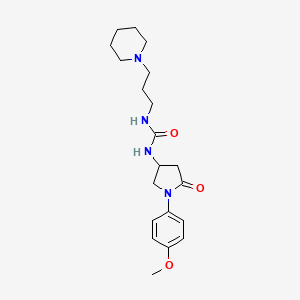

The compound “2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, an indole group, and a mesityl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and indole groups suggests that this compound could have a planar structure, while the mesityl group could add some steric bulk .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzamide and indole groups could make this compound polar and potentially soluble in polar solvents .Scientific Research Applications

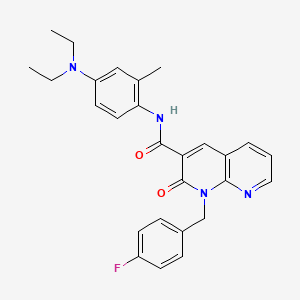

Inhibitory Activity on Protein Tyrosine Phosphatase 1B

Compounds structurally related to benzamides have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways. These inhibitors show promise in the development of treatments for conditions like diabetes and obesity due to their role in modulating glucose and fat metabolism (Navarrete-Vázquez et al., 2012).

Organogelator Applications

Highly fluorinated bis-benzamides, structurally related to the chemical , have shown the ability to gelate organic solvents, providing a thixotropic gel through the formation of a network of highly rigid fibers. This property is significant for applications in material science, where the gelation of solvents at low concentrations is desirable for creating stable gels at specific temperatures (Loiseau et al., 2002).

Anticancer Agents

Derivatives of benzamides have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. The structure-activity relationship of these compounds provides insights into the development of novel, potent, selective, and less toxic anticancer agents. Such studies are crucial for expanding the arsenal of treatments available for combating cancer (Redda et al., 2011).

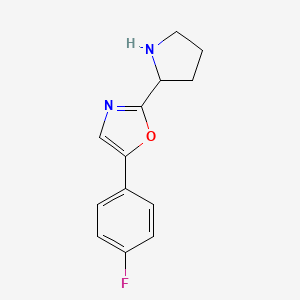

Synthesis of Fluorinated Compounds

Research into the synthesis of difluorinated compounds, especially those involving benzamides, highlights the importance of fluorinated molecules in pharmaceutical and agrochemical industries. Fluorination can significantly affect the biological activity and physical properties of compounds, making them more effective as drugs or pesticides (Cui et al., 2023).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2,6-difluoro-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N3O2S/c1-17-13-18(2)27(19(3)14-17)32-25(34)16-36-24-15-33(23-10-5-4-7-20(23)24)12-11-31-28(35)26-21(29)8-6-9-22(26)30/h4-10,13-15H,11-12,16H2,1-3H3,(H,31,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMUURYNONOTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)

![5-[[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2967458.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2967460.png)

![Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2967461.png)